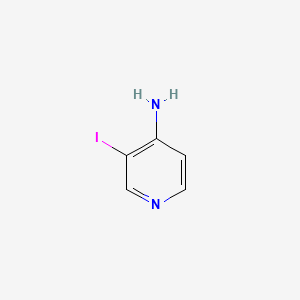













|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1I.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:29][CH2:30][CH2:31][C:32]#[CH:33].[I-].[Na+].[H-].[Na+]>C(#N)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Cu]I>[CH2:31]1[C:30]2=[CH:29][C:3]3[CH:4]=[N:5][CH:6]=[CH:7][C:2]=3[N:1]2[CH2:33][CH2:32]1 |f:2.3.4,6.7,8.9,11.12.13|
|


|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=NC=C1)I
|
|
Name
|
|
|
Quantity
|
1.674 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
4.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.873 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC#C
|
|
Name
|
|
|
Quantity
|
0.175 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
|
Name
|
|
|
Quantity
|
0.095 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under argon for 3 h
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between water and ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted with water at pH 1.00
|
|
Type
|
ADDITION
|
|
Details
|
The acidic aqueous phase was mixed with dichloromethane
|
|
Type
|
TEMPERATURE
|
|
Details
|
the pH was raised to 10 by addition of 2N NaOH
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 2 h
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured onto ice
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between water and ethyl acetate (100 ml water 100 ml ethyl acetate)
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted with water at pH 1.00 (5×50 ml)
|
|
Type
|
ADDITION
|
|
Details
|
The combined acidic aqueous phases were mixed with dichloromethane (100 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the pH was raised to 10 by addition of 2N NaOH
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCN2C1=CC=1C=NC=CC21
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.81 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |